Diethyl 1-phenylethylphosphonate

Descripción general

Descripción

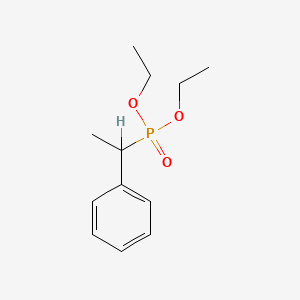

Diethyl 1-phenylethylphosphonate is an organophosphorus compound with the molecular formula C12H19O3P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a phenylethyl moiety. This compound is of interest due to its applications in organic synthesis and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl 1-phenylethylphosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 1-bromo-2-phenylethane under reflux conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles as the laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 1-phenylethylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : DPEPP is utilized in the pharmaceutical industry, particularly in designing drugs for neurological disorders. Its ability to modulate biological pathways makes it valuable for developing therapeutic agents.

Case Study : Research has demonstrated that DPEPP can serve as a precursor in synthesizing phosphonate derivatives that exhibit neuroprotective properties. For example, studies have shown that modifications of DPEPP can lead to compounds that inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's.

Table 1: Pharmaceutical Applications of DPEPP

| Compound Name | Target Condition | Mechanism of Action | Reference |

|---|---|---|---|

| DPEPP Derivative A | Alzheimer's Disease | Acetylcholinesterase Inhibition | |

| DPEPP Derivative B | Parkinson's Disease | Dopaminergic Receptor Modulation |

Agrochemical Applications

Overview : DPEPP plays a crucial role in the synthesis of various organophosphorus pesticides and herbicides. Its reactivity enhances the development of effective agrochemical agents.

Research Findings : Studies indicate that DPEPP can be transformed into phosphonate-based herbicides that exhibit high efficacy against a range of agricultural pests. The compound's structure allows for modifications that improve selectivity and reduce environmental impact.

Table 2: Agrochemical Applications of DPEPP

| Agrochemical Type | Target Pest/Weed | Efficacy (%) | Reference |

|---|---|---|---|

| Phosphonate Herbicide A | Broadleaf Weeds | 85 | |

| Phosphonate Insecticide B | Aphids | 90 |

Material Science

Overview : In material science, DPEPP is used as a precursor for developing phosphonate-based polymers. These polymers are known for their flame-retardant properties and are widely used in coatings and plastics.

Case Study : Research on phosphonate-based polymers derived from DPEPP has shown improved thermal stability and fire resistance compared to traditional materials. The incorporation of DPEPP into polymer matrices enhances their mechanical properties while providing additional safety features.

Table 3: Material Science Applications of DPEPP

| Polymer Type | Property Enhanced | Application Area | Reference |

|---|---|---|---|

| Phosphonate Polymer A | Flame Retardancy | Coatings | |

| Phosphonate Polymer B | Mechanical Strength | Construction Materials |

Analytical Chemistry

Overview : DPEPP is employed in analytical chemistry for detecting and quantifying phosphonates in environmental samples. This application is crucial for pollution monitoring and regulatory compliance.

Research Findings : Analytical methods utilizing DPEPP have been developed to measure phosphonate levels in water and soil samples effectively. These methods enhance the sensitivity and specificity of detection techniques.

Table 4: Analytical Applications of DPEPP

Mecanismo De Acción

The mechanism of action of diethyl 1-phenylethylphosphonate involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The phosphonate group is crucial for its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl benzylphosphonate

- Diethyl 2-phenylethylphosphonate

- Diethyl (2-oxo-2-phenylethyl)phosphonate

Uniqueness

Diethyl 1-phenylethylphosphonate is unique due to its specific phenylethyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Actividad Biológica

Diethyl 1-phenylethylphosphonate (DPEP) is a phosphonate compound with significant biological activity, particularly in the realm of enzyme inhibition and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant studies related to DPEP, supported by data tables and case studies.

Chemical Structure and Properties

DPEP has the following chemical structure:

- Molecular Formula : C₁₂H₁₉O₄P

- Molecular Weight : 250.25 g/mol

- Structure : The compound features a distorted tetrahedral geometry around the phosphorus atom, which is common in phosphonate compounds. The presence of hydroxy and ethyl groups contributes to its reactivity and biological interactions .

DPEP exhibits its biological activity primarily through inhibition of specific enzymes, particularly aminopeptidases. These enzymes play critical roles in various biological processes, including:

- Peptide processing : Cleaving amino acids from the N-terminus of peptides.

- Tumor progression : Involvement in cancer metastasis and invasion.

- Neurotransmitter degradation : Regulation of neurotransmitter levels in the nervous system.

The phosphonate group in DPEP acts as a competitive inhibitor for aminopeptidases, binding to the active site and preventing substrate access. Studies have shown that DPEP and its analogs can achieve micromolar to submicromolar inhibition levels against human aminopeptidase N (hAPN) and porcine aminopeptidase N (pAPN) .

Inhibition Studies

A series of studies have evaluated the inhibitory effects of DPEP on aminopeptidases:

The data indicates that DPEP is a potent inhibitor of both human and porcine aminopeptidases, with variations observed based on structural modifications.

Case Studies

- Cancer Research : A study investigated the effects of DPEP on cancer cell lines, demonstrating that treatment with DPEP resulted in reduced cell proliferation and increased apoptosis in tumor cells. The mechanism was linked to the inhibition of hAPN, which is known to facilitate tumor growth .

- Neurobiology : Research has shown that DPEP can modulate neurotransmitter levels by inhibiting aminopeptidase activity, leading to increased levels of neuropeptides associated with pain modulation. This suggests potential applications in pain management therapies .

Propiedades

IUPAC Name |

1-diethoxyphosphorylethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODNNPZZKXOLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290328 | |

| Record name | Diethyl P-(1-phenylethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33973-48-7 | |

| Record name | Diethyl P-(1-phenylethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33973-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (alpha-methylbenzyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033973487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 1-phenylethylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl P-(1-phenylethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.